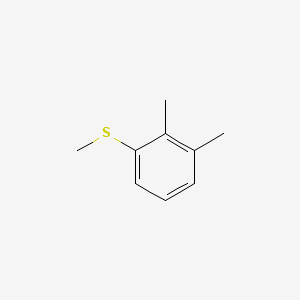

2,3-Dimethylphenyl methyl sulfide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDDJRJBQYPQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethylphenyl Methyl Sulfide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. For 2,3-Dimethylphenyl methyl sulfide (B99878), a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides information about the different chemical environments of protons in a molecule. In 2,3-Dimethylphenyl methyl sulfide, with the molecular formula C₉H₁₂S, there are three distinct types of proton environments: three aromatic protons, two aromatic methyl groups, and one sulfide methyl group.

The aromatic region (typically δ 7.0-7.5 ppm) is expected to show signals for the three adjacent protons on the benzene (B151609) ring. These protons form a coupled system, which would likely appear as a combination of a triplet and two doublets, or a more complex multiplet. The two methyl groups attached to the aromatic ring (at positions 2 and 3) are in slightly different chemical environments and are expected to appear as two distinct singlets. The methyl group attached to the sulfur atom (S-CH₃) will also appear as a singlet, typically in the upfield region around δ 2.4-2.5 ppm. For the related compound, 2-methylphenyl phenyl sulfide, the aromatic protons appear in the range of δ 7.12-7.29 ppm, and the methyl singlet is observed at δ 2.37 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-4, H-5, H-6) | ~7.0 - 7.3 | Multiplet (m) | 3H |

| Aromatic CH₃ (at C-2) | ~2.3 - 2.4 | Singlet (s) | 3H |

| Aromatic CH₃ (at C-3) | ~2.1 - 2.3 | Singlet (s) | 3H |

| S-CH₃ | ~2.4 - 2.5 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Attached Proton Test (APT) for Carbon Skeleton Delineation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. savemyexams.com These include six aromatic carbons and three methyl carbons. The chemical shifts are influenced by factors like hybridization and the electronegativity of nearby atoms. libretexts.org

An Attached Proton Test (APT) experiment is used to differentiate between carbons based on the number of attached protons. nist.gov In an APT spectrum, signals for quaternary carbons (C) and methylene (B1212753) (CH₂) groups appear with negative phase, while signals for methine (CH) and methyl (CH₃) groups have a positive phase. This is invaluable for assigning the quaternary carbons (C-1, C-2, C-3) and distinguishing them from the protonated aromatic carbons (C-4, C-5, C-6). researchgate.net

Table 2: Predicted ¹³C NMR and APT Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | APT Phase |

|---|---|---|

| C-1 (C-S) | ~138 - 142 | Negative (Quaternary) |

| C-2 (C-CH₃) | ~136 - 139 | Negative (Quaternary) |

| C-3 (C-CH₃) | ~133 - 136 | Negative (Quaternary) |

| C-4 (CH) | ~128 - 132 | Positive (Methine) |

| C-5 (CH) | ~125 - 128 | Positive (Methine) |

| C-6 (CH) | ~124 - 127 | Positive (Methine) |

| Aromatic CH₃ (at C-2) | ~20 - 22 | Positive (Methyl) |

| Aromatic CH₃ (at C-3) | ~15 - 18 | Positive (Methyl) |

| S-CH₃ | ~15 - 17 | Positive (Methyl) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Connectivity

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their connectivity within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. This allows for the definitive assignment of each protonated carbon. For instance, it would link the aromatic proton signals (H-4, H-5, H-6) to their corresponding carbon signals (C-4, C-5, C-6) and the three methyl proton singlets to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for piecing together the molecular structure by connecting different fragments. Key HMBC correlations for this compound would include:

A correlation from the S-CH₃ protons to the C-1 carbon, confirming the attachment of the methyl sulfide group to the ring.

Correlations from the C-2 methyl protons to C-1, C-2, and C-3.

Correlations from the C-3 methyl protons to C-2, C-3, and C-4.

Correlations from the aromatic protons to adjacent and geminal carbons, solidifying the substitution pattern on the aromatic ring.

High-Precision Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information on the molecular weight and elemental formula of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. mdpi.com The sample is first vaporized and separated based on its boiling point and affinity for the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

For this compound (molar mass: 152.25 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 152. The fragmentation pattern provides structural clues. Expected fragments would include:

[M-15]⁺: A peak at m/z 137, corresponding to the loss of a methyl group (•CH₃).

[M-47]⁺: A peak at m/z 105, corresponding to the loss of the thiomethyl radical (•SCH₃), leading to a dimethylphenyl cation.

The retention time from the gas chromatogram serves as an additional identifier and, when combined with the mass spectrum, allows for high-confidence identification and assessment of sample purity. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the ion. For a molecule with the formula C₉H₁₂S, the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes (¹²C, ¹H, and ³²S).

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) | Analysis Purpose |

|---|---|---|

| [C₉H₁₂S]⁺ | 152.06597 | Confirms the elemental composition of the molecular ion. |

| [C₉H₁₂S + H]⁺ | 153.07379 | Confirms the elemental composition for the protonated molecule, often seen in soft ionization techniques like ESI. |

An experimental HRMS measurement that matches the calculated exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula C₉H₁₂S, distinguishing it from other compounds that might have the same nominal mass. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound by examining the vibrations of its constituent atoms.

The primary vibrational modes of interest include the C-H stretching vibrations of the aromatic ring and the methyl groups, the C-C stretching vibrations within the benzene ring, and the vibrations associated with the methyl sulfide (-S-CH₃) group. For comparison, methyl phenyl sulfide exhibits S-CH₃ rocking vibration bands in the range of 1080-1090 cm⁻¹. conicet.gov.ar In a related polymer, poly(thio-2,6-dimethyl-1,4-phenylene), absorption bands at 870 and 854 cm⁻¹ are attributed to the out-of-plane C-H vibrations of the benzene ring. researchgate.net

Based on theoretical DFT calculations for similar aromatic compounds, the expected FT-IR vibrational frequencies for this compound are summarized in the table below. derpharmachemica.comresearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch (CH₃) | 2975 - 2870 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| CH₃ Asymmetric Deformation | ~1465 | Medium |

| CH₃ Symmetric Deformation | ~1380 | Medium |

| C-S Stretch | 700 - 600 | Weak to Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

This table is generated based on theoretical calculations and data from analogous compounds.

Raman spectroscopy complements FT-IR by providing information on the vibrational modes that involve a change in the polarizability of the molecule. This technique is particularly useful for observing non-polar bonds and symmetric vibrations, thus offering a unique "fingerprint" of the molecule.

Experimental Raman spectra for this compound are not widely documented. However, computational studies on substituted thioanisoles suggest that the ring-substituent vibrational modes, such as the out-of-plane bending and torsional modes of the S-CH₃ group, exhibit strong Raman scattering activities. acs.org For instance, resonance Raman spectroscopy has been effectively used to study the structures of 4-substituted thioanisole (B89551) radical cations. researchgate.net The technique is sensitive to the electronic structure, with the C-S stretching mode showing an upshift upon oxidation, indicative of a semi-quinoidal structure. researchgate.net

A predicted Raman spectrum for this compound, based on DFT calculations, would highlight the following key vibrations. mdpi.comresearchgate.net

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2975 - 2870 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-S Stretch | 700 - 600 | Medium |

| S-CH₃ Torsion | < 200 | Medium |

This table is generated based on theoretical calculations for analogous compounds.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of this compound by studying the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from the ground state to higher energy excited states. The UV-Vis spectrum of an aryl sulfide like this compound is expected to be characterized by π → π* and potentially n → π* electronic transitions. acs.org The π → π* transitions, typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring to the antibonding π* orbitals. wikipedia.org The n → π* transitions involve the non-bonding electrons on the sulfur atom being excited to an antibonding π* orbital and are generally of lower intensity. wikipedia.org

While a specific experimental UV-Vis spectrum for this compound is not available, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra. researchgate.netscholarsresearchlibrary.com For related compounds like 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol, TD-DFT calculations have shown good agreement with experimental spectra. researchgate.net Based on such calculations for similar aromatic sulfides, the predicted UV-Vis absorption maxima for this compound are presented below.

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | ~250 - 270 | High |

| n → π | ~280 - 300 | Low |

This table is generated based on theoretical TD-DFT calculations for analogous compounds.

Fluorescence and phosphorescence are emission processes that occur when a molecule returns to its ground state from an excited electronic state. The study of these phenomena can provide valuable information about the excited state dynamics of this compound.

Aryl sulfides can exhibit luminescence, and their emission properties are influenced by factors such as the nature of substituents and the surrounding environment. nih.govresearchgate.net While some aryl sulfides are known to be fluorescent, detailed studies on the fluorescence or phosphorescence of this compound are not readily found in the literature. However, computational studies on thioanisole have explored its excited-state potential energy surfaces, which are crucial for understanding its photodissociation and potential luminescent pathways. researchgate.net The incorporation of heteroatoms like sulfur can promote intersystem crossing, potentially leading to phosphorescence. chinesechemsoc.org Whether this compound exhibits significant fluorescence or phosphorescence would depend on the competition between radiative and non-radiative decay pathways from its excited states. Further experimental and theoretical investigations are needed to fully characterize its emissive properties.

X-ray Diffraction Analysis for Crystalline Structure Elucidation (If single crystal is obtained)

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. However, the crystal structures of related compounds, such as dimethyl(phenyl)phosphine sulfide, have been determined. researchgate.net In this related molecule, the crystal packing is influenced by various intermolecular interactions. researchgate.net It is reasonable to expect that in the crystalline state of this compound, the molecules would pack in a way that maximizes van der Waals forces and potentially weak C-H···π interactions.

A theoretical prediction of the crystal structure would provide valuable insights. Based on the known structures of similar molecules, a hypothetical crystal structure for this compound can be proposed. conicet.gov.arnih.gov

| Crystallographic Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 6 - 8 |

| b (Å) | 7 - 10 |

| c (Å) | 18 - 24 |

| β (°) | 90 - 100 |

| Z (molecules per unit cell) | 4 |

This table presents hypothetical crystallographic data based on the analysis of structurally similar compounds.

Computational and Theoretical Chemistry of 2,3 Dimethylphenyl Methyl Sulfide

Quantum Chemical Investigations of Molecular Architecture

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Specific studies performing DFT calculations for the geometry optimization and conformational analysis of 2,3-Dimethylphenyl methyl sulfide (B99878) are not found in the available literature. Such a study would typically involve using a functional like B3LYP with a suitable basis set to determine the most stable three-dimensional structure, bond lengths, and bond angles.

Ab Initio Methods for High-Level Electronic Structure Calculations

There is no evidence of high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, being applied specifically to 2,3-Dimethylphenyl methyl sulfide to obtain highly accurate electronic structure information.

Analysis of Electronic Structure and Chemical Reactivity

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Spatial Distribution)

A frontier molecular orbital analysis for this compound, which would detail the energy of the HOMO and LUMO, the resulting energy gap, and their spatial distribution, has not been reported. This analysis is crucial for understanding the molecule's kinetic stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactive Sites

No published research provides a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map would identify the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. researchgate.netchemrxiv.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

A Natural Bond Orbital (NBO) analysis, which would offer a detailed picture of electron delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within this compound, is not available in the current body of scientific literature.

Theoretical Prediction and Validation of Spectroscopic Data

Computational quantum chemistry enables the prediction of various spectroscopic parameters, offering insights that complement and guide experimental work.

The vibrational modes of this compound can be predicted using methods like Density Functional Theory (DFT). These calculations provide the harmonic vibrational frequencies that correspond to infrared (IR) and Raman spectra. To improve the accuracy of these predictions and account for systematic errors inherent in the theoretical models, such as the neglect of anharmonicity and the use of incomplete basis sets, scaling factors are often applied. researchgate.net The choice of the functional and basis set, for instance, B3LYP with a 6-31G(d,p) basis set, is crucial for obtaining results that correlate well with experimental data. researchgate.net For complex molecules, comparing the calculated frequencies with experimental spectra aids in the precise assignment of vibrational bands. researchgate.net

Table 1: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) |

| Aromatic C-H | Stretching | 3100-3000 | 3050-2950 |

| Methyl C-H | Asymmetric Stretching | ~2980 | ~2920 |

| Methyl C-H | Symmetric Stretching | ~2900 | ~2840 |

| C-S | Stretching | 750-600 | 730-580 |

| Aromatic C=C | Stretching | 1600-1450 | 1580-1430 |

Note: The values in this table are illustrative and would be derived from specific DFT calculations. The scaled values are hypothetical and depend on the specific scaling factor used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, are highly effective in predicting ¹H and ¹³C NMR chemical shifts. researchgate.net The process typically involves optimizing the molecular geometry at a given level of theory, followed by the GIAO calculation to obtain the nuclear magnetic shieldings. researchgate.net These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). organicchemistrydata.org The choice of functional and basis set significantly impacts the accuracy of the predicted shifts. researchgate.net Solvent effects can also be incorporated into the calculations to better mimic experimental conditions. researchgate.net

Table 2: Representative Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (Aromatic, C-S) | ~138 | Data not available |

| C (Aromatic, C-CH₃) | ~135 | Data not available |

| C (Aromatic) | 130-120 | Data not available |

| S-CH₃ | ~15 | Data not available |

| Ar-CH₃ | ~20 | Data not available |

| H (Aromatic) | 7.2-6.9 | Data not available |

| H (S-CH₃) | ~2.5 | Data not available |

| H (Ar-CH₃) | ~2.3 | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths that determine a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. science.govunimore.it By calculating the transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands. researchgate.net The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional, with different functionals being more suitable for different types of electronic transitions (e.g., valence vs. charge-transfer excitations). researchgate.net

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | ~4.5 | ~275 | ~0.1 |

| HOMO-1 -> LUMO | ~5.0 | ~248 | ~0.3 |

| HOMO -> LUMO+1 | ~5.2 | ~238 | ~0.05 |

Note: These values are hypothetical and represent typical outputs from a TD-DFT calculation on an aromatic sulfide.

Simulation of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of kinetic parameters.

For a given reaction of this compound, computational methods can be used to locate and characterize the structures of reactants, products, intermediates, and, crucially, transition states. The transition state represents the energy maximum along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. mit.edu By identifying the transition state, the activation energy for the reaction can be calculated, providing insight into the reaction rate. sci-hub.se For instance, in a potential oxidation reaction, DFT calculations could be used to model the addition of an oxidant to the sulfur atom or the phenyl ring and to trace the entire reaction pathway. A study on the oxidation of xylene radicals, including the 2,3-dimethylphenyl radical, demonstrated the use of DFT to investigate reaction pathways and calculate activation energies for the addition of SO₂. sci-hub.se

While not a direct simulation of reaction mechanisms, the prediction of spectroscopic parameters for proposed intermediates and products is a vital part of mechanistic studies. By calculating the expected IR, NMR, and UV-Vis spectra of potential species along a reaction pathway, computational chemistry can help in the experimental identification of these transient species, thereby providing evidence for a proposed mechanism.

Evaluation of Non-Linear Optical (NLO) Properties

A comprehensive review of scientific literature and chemical databases indicates a lack of specific computational or theoretical studies focused on the non-linear optical (NLO) properties of this compound. Research providing detailed findings such as dipole moments, polarizability, and hyperpolarizability values for this particular compound is not publicly available.

However, it is possible to outline the theoretical framework and computational methodologies that would be employed to evaluate the NLO properties of this molecule. The investigation of NLO materials is a significant area of research due to their potential applications in advanced technologies like optical data storage, telecommunications, and optical signal processing. nih.govbohrium.com Organic molecules, in particular, have garnered attention for these applications. nih.gov

Theoretical Background and Computational Approach

The NLO response of a molecule describes its behavior when subjected to a strong electromagnetic field, such as that from a laser. This response is primarily characterized by the molecule's dipole moment (μ), polarizability (α), and, most importantly for second-order NLO materials, the first-order hyperpolarizability (β). mdpi.com These properties are tensor quantities, but often the total or vector component along the dipole moment is reported.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the NLO properties of molecular systems due to its favorable balance of computational cost and accuracy. researchgate.netmdpi.com The selection of a functional (e.g., B3LYP, CAM-B3LYP, M06) and a basis set (e.g., 6-311+G(d,p)) is crucial for obtaining reliable results. researchgate.netfrontiersin.org For instance, studies on various organic compounds have successfully used the B3LYP functional to calculate NLO properties. researchgate.net

Key NLO Parameters

Dipole Moment (μ): This parameter measures the asymmetry of the charge distribution in a molecule. A non-zero dipole moment is a prerequisite for a molecule to exhibit second-order NLO effects.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the key parameter for second-order NLO applications. It quantifies the non-linear response of the molecule to the applied electric field. Materials with large β values are sought after for applications such as frequency doubling (second harmonic generation). The magnitude of β is often influenced by intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of a molecule, connected by a π-conjugated system. nih.gov

Hypothetical NLO Properties of this compound

For a molecule to have a significant NLO response, it often possesses strong electron donor and acceptor groups linked by a π-bridge. The NLO properties of this compound would likely be modest compared to classic push-pull systems that feature stronger donor groups (like -NH₂ or -N(CH₃)₂) and strong acceptor groups (like -NO₂ or -CN). mdpi.com

For comparison, the NLO properties of urea (B33335) are often used as a standard benchmark in computational studies. researchgate.net The calculated values for urea can vary depending on the level of theory used.

Table 1: Example NLO Properties of Urea (Reference) This table is for reference only. Data is not for this compound.

| Parameter | Value | Units | Reference |

| First-Order Hyperpolarizability (β) | 0.77 x 10⁻³⁰ | cm⁵/esu | researchgate.net |

Without specific experimental or computational data, any discussion of the NLO properties of this compound remains speculative. A dedicated computational study, likely using DFT methods, would be required to optimize its geometry and calculate its dipole moment, polarizability, and first-order hyperpolarizability to accurately assess its potential as an NLO material.

Chemical Reactivity and Transformation Pathways of 2,3 Dimethylphenyl Methyl Sulfide

Oxidation Chemistry of the Thioether Moiety

The sulfur atom in 2,3-dimethylphenyl methyl sulfide (B99878) is susceptible to oxidation, a fundamental transformation that leads to the formation of sulfoxides and sulfones. These oxidized organosulfur compounds are valuable intermediates in organic synthesis. mdpi.com

The selective conversion of sulfides to sulfoxides requires mild and controlled oxidizing conditions to prevent over-oxidation to the corresponding sulfone. A variety of reagents and methods have been developed for this purpose. A "green" and highly selective method involves the use of hydrogen peroxide in glacial acetic acid under transition-metal-free and mild conditions, which typically yields sulfoxides in high amounts (90-99%). mdpi.com The general procedure for this transformation involves slowly adding hydrogen peroxide to a solution of the sulfide in glacial acetic acid and stirring at room temperature. mdpi.com

Catalytic systems have also been extensively studied for the selective oxidation of sulfides. For instance, manganese and vanadium complexes have been employed as catalysts. A Schiff-base oxo-vanadium complex supported on magnetic Fe3O4 nanoparticles has been shown to be an efficient catalyst for the chemoselective oxidation of sulfides to sulfoxides using hydrogen peroxide as a green oxidant at room temperature. researchgate.net Another example is the use of Mn2ZnO4 spinel nanoparticles as a heterogeneous catalyst for the selective oxidation of sulfides to sulfoxides with hydrogen peroxide in THF. jsynthchem.com The use of such catalysts often allows for high yields and selectivity under mild conditions, with the added benefit of catalyst recyclability. samipubco.com

Table 1: General Conditions for Selective Oxidation of Aryl Sulfides to Sulfoxides

| Oxidant | Catalyst/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 30% H₂O₂ | Glacial Acetic Acid | Room Temp. | 90-99 | mdpi.com |

| 30% H₂O₂ | VO(BINE)@Fe₃O₄ / EtOH | Room Temp. | High | researchgate.net |

| 30% H₂O₂ | Mn₂ZnO₄ / THF | 25 °C | High | jsynthchem.com |

Note: The yields are general and may vary for 2,3-dimethylphenyl methyl sulfide.

Further oxidation of the sulfoxide (B87167) or direct, more vigorous oxidation of the sulfide leads to the formation of the corresponding sulfone, 2,3-dimethylphenyl methyl sulfone. Sulfones are also important synthetic intermediates, known for their stability and diverse reactivity. researchgate.net

A variety of oxidizing agents can be employed for the complete oxidation of sulfides to sulfones. Stronger oxidants or harsher reaction conditions are typically required compared to selective sulfoxidation. For example, treating a sulfide with an excess of an oxidizing agent like hydrogen peroxide, often in the presence of a suitable catalyst, can drive the reaction to completion to form the sulfone. organic-chemistry.org Systems such as sodium chlorite (B76162) in the presence of hydrochloric acid in organic solvents have been shown to be effective for the oxidation of sulfides to sulfones, with high selectivity and yields up to 96% for diphenyl sulfide. mdpi.com

Catalytic methods are also prevalent for sulfone synthesis. For instance, various metal-based catalysts, including those based on molybdenum and tungsten, can facilitate the oxidation of sulfides to sulfones using hydrogen peroxide. organic-chemistry.orgberkeley.edu The choice of catalyst and reaction conditions can be tuned to favor the formation of either the sulfoxide or the sulfone. organic-chemistry.org

Table 2: General Conditions for Complete Oxidation of Aryl Sulfides to Sulfones

| Oxidant | Catalyst/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NaClO₂ | HCl / MeCN | Room Temp. | up to 96 | mdpi.com |

| 30% H₂O₂ | Recyclable silica-based tungstate | Room Temp. | Good to Excellent | organic-chemistry.org |

Note: The yields are general and may vary for this compound.

Carbon-Sulfur Bond Cleavage Reactions

The carbon-sulfur bond in this compound can be cleaved through various chemical strategies, offering pathways for desulfurization or further functionalization.

Reductive desulfurization involves the cleavage of the C-S bond and its replacement with a C-H bond. This transformation is valuable for removing sulfur from organic molecules. While specific methods for this compound are not detailed in the provided search results, general methods for aryl sulfides are applicable. Transition-metal-free reductive cleavage of aromatic C-S bonds can be achieved using activated silanes in the presence of a strong base. google.com This method is of interest for its potential application in the desulfurization of sulfur-containing compounds. Nickel catalysts are also known to promote selective reductive transformations involving aryl-heteroatom bonds, though they are often required in significant loadings. google.com

The C-S bond in thioethers can be cleaved by both nucleophilic and electrophilic reagents. Sulfur compounds, in general, are known to be good nucleophiles due to the polarizability of the sulfur atom. libretexts.org The sulfur atom in this compound can react with electrophiles, leading to the formation of sulfonium (B1226848) salts. These intermediates can then undergo further reactions, including nucleophilic attack that can result in C-S bond cleavage.

Electrophilic cleavage of the C(sp³)–S bond of thioethers can be achieved using reagents like N-chlorosuccinimide (NCS). For example, benzyl (B1604629) methyl thioethers can be converted to the corresponding aldehydes. mdpi.com This type of reaction proceeds through the formation of a halosulfonium ion intermediate, which is then susceptible to nucleophilic attack, leading to C-S bond scission.

Nucleophilic cleavage of the C-S bond is also possible. For instance, the copper-promoted desulfurization and C-N cross-coupling of thioureas to form 2-aminobenzoxazoles demonstrates a scenario where C-S bond cleavage is a key step. researchgate.net While not a direct example for this compound, it illustrates the principle of C-S bond cleavage facilitated by a metal and a nucleophile.

Functionalization and Derivatization Strategies

Beyond the direct transformations of the thioether group, this compound can be functionalized or derivatized at the aromatic ring or the methyl sulfide group.

The presence of the aromatic ring allows for electrophilic aromatic substitution reactions. However, the directing effects of the methylthio group (ortho-, para-directing and activating) and the two methyl groups (ortho-, para-directing and activating) would lead to a complex mixture of products. More controlled functionalization can be achieved through modern synthetic methods such as C-H activation. snnu.edu.cntcichemicals.comsigmaaldrich.comdmaiti.comacs.org This strategy allows for the direct formation of new bonds at specific C-H positions, offering a powerful tool for the synthesis of complex molecules. For instance, palladium-catalyzed C-H arylation of ortho-alkylbenzaldehydes demonstrates the potential for selective functionalization. snnu.edu.cn

Derivatization can also occur at the methyl group of the thioether moiety. For example, deprotonation of dimethyl sulfide with a strong base like butyllithium (B86547) generates a nucleophilic species that can react with electrophiles. dmaiti.com A similar strategy could potentially be applied to this compound to introduce functional groups at the methyl position. Furthermore, derivatization can be achieved through transformations of the sulfide to other sulfur-containing functional groups, such as sulfoximines. For example, sulfides can be converted to N-iodo sulfoximines in a one-pot reaction. acs.org

A patent describes the preparation of this compound itself from 3-nitro-ortho-xylene and sodium methyl mercaptide using a nickel catalyst, which indicates a potential route for introducing isotopic labels or other modifications to the methyl sulfide group if appropriately modified starting materials are used. google.com

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: a methylthio group (-SMe) at position 1, and two methyl groups (-Me) at positions 2 and 3. wikipedia.orgsavemyexams.com All three of these substituents are known to be activating and direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgorganicchemistrytutor.com

The directing effects of the substituents on the available positions (4, 5, and 6) are as follows:

The -SMe group (at C1) is a moderately activating ortho-, para-director. It strongly directs incoming electrophiles to positions 2, 4, and 6. Since position 2 is already substituted, it directs to positions 4 and 6.

The -CH₃ group (at C2) is a weakly activating ortho-, para-director. It directs to positions 1, 3, and 6. With positions 1 and 3 occupied, its primary influence is on position 6.

The -CH₃ group (at C3) is also a weakly activating ortho-, para-director. It directs to positions 2, 4, and 5. With position 2 occupied, it directs to positions 4 and 5.

Considering these combined influences, electrophilic attack is most likely to occur at positions 4 and 6, which are activated by multiple groups. Position 5 is only activated by the methyl group at C3. Steric hindrance from the adjacent methyl group at C3 might slightly disfavor substitution at position 4 compared to position 6. Therefore, a mixture of products is expected, with substitution at positions 4 and 6 being the most favored outcomes.

| Position on Ring | Activating Substituent(s) | Predicted Reactivity |

|---|---|---|

| 4 | -SMe (para), -CH₃ at C3 (ortho) | Highly Favored |

| 5 | -CH₃ at C3 (para) | Less Favored |

| 6 | -SMe (ortho), -CH₃ at C2 (para) | Highly Favored |

Reactions Involving the Methyl Group of the Thioether (e.g., alpha-deprotonation, halogenation)

The methyl group attached to the sulfur atom exhibits its own characteristic reactivity, primarily involving the acidity of its α-protons and its susceptibility to halogenation.

Alpha-Deprotonation: The protons on the carbon adjacent (in the alpha position) to the sulfur atom are weakly acidic (pKa ≈ 40-50 for simple thioethers) and can be removed by a strong base. youtube.com For aryl methyl sulfides, strong organolithium bases like n-butyllithium (n-BuLi) are typically used to achieve deprotonation, forming a sulfur-stabilized carbanion. umn.edu This nucleophilic intermediate can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Alpha-Halogenation: Similar to ketones, thioethers can undergo halogenation at the alpha-carbon. libretexts.orgpressbooks.pub This reaction can be achieved using various halogenating agents, such as N-halosuccinimides (e.g., NCS, NBS) or elemental halogens (Cl₂, Br₂). rsc.orgacs.org The reaction likely proceeds through the formation of a halosulfonium salt intermediate, which then eliminates a proton to yield the α-halothioether. This reaction provides a pathway to further functionalize the methyl group of the thioether.

Lewis Basicity and Coordination Chemistry

The sulfur atom in this compound possesses two lone pairs of electrons, which allows it to act as a Lewis base and a ligand in coordination complexes. This behavior is fundamental to a significant portion of its chemical reactivity.

Formation of Adducts with Lewis Acids (e.g., Borane (B79455) complexes)

As a Lewis base, the sulfur atom can donate an electron pair to a variety of Lewis acids. A prominent example is its reaction with boranes. Thioethers readily form stable adducts with borane (BH₃). The most well-known of these is the borane-dimethyl sulfide (BMS) complex, which is a commercially available and widely used reducing agent. rsc.orgrsc.org

Similarly, this compound is expected to react with borane (from a source like diborane (B8814927) or BMS itself) to form a stable 1:1 adduct, This compound-borane . In this complex, the sulfur atom donates one of its lone pairs to the empty p-orbital of the boron atom, forming a coordinate covalent bond. These adducts are generally stable, though the borane can be displaced by other ligands or used in subsequent reactions. The formation of such complexes with thioanisole (B89551) derivatives has been documented. rsc.orgrsc.orgcncb.ac.cnosti.gov

| Property | Value |

|---|---|

| Chemical Formula | (CH₃)₂S·BH₃ |

| Molecular Weight | 75.97 g/mol |

| Appearance | Colorless liquid |

| Primary Use | Reducing and hydroborating agent in organic synthesis |

Complexation with Transition Metals

The sulfur atom of this compound enables it to act as a ligand for a wide range of transition metals. bccampus.ca Thioethers are classified as soft ligands and therefore tend to form stable complexes with soft metal ions such as palladium(II), platinum(II), silver(I), and gold(I). researchgate.net In these complexes, the thioether typically coordinates to the metal center through the sulfur atom, acting as a monodentate ligand.

The coordination chemistry of thioanisole and its derivatives has been explored, demonstrating their versatility as ligands. epa.govresearchgate.netscispace.com For instance, palladium-catalyzed reactions often involve the coordination of thioanisole derivatives to the metal center. acs.org The steric bulk provided by the two methyl groups in the ortho and meta positions of this compound may influence the geometry and stability of the resulting metal complexes compared to simpler thioethers like thioanisole.

| Metal | Example Complex with a Simple Thioether | Coordination Feature |

|---|---|---|

| Platinum (Pt) | cis-[PtCl₂(SMe₂)₂] | Sulfur-metal bond |

| Palladium (Pd) | [PdCl₂(thioanisole)₂] | Sulfur-metal bond |

| Silver (Ag) | [Ag(thioanisole)₂]⁺ | Sulfur-metal bond |

| Manganese (Mn) | [Mn₂(HL)₂(H₂O)₄] (used for thioanisole oxidation) epa.gov | Substrate coordination for catalysis epa.gov |

Compound Reference Table

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₉H₁₂S |

| Thioanisole | C₇H₈S |

| n-Butyllithium | C₄H₉Li |

| N-chlorosuccinimide (NCS) | C₄H₄ClNO₂ |

| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ |

| Borane | BH₃ |

| Diborane | B₂H₆ |

| Borane dimethyl sulfide (BMS) | C₂H₉BS |

Applications of 2,3 Dimethylphenyl Methyl Sulfide in Advanced Organic Synthesis

Strategic Building Block for Complex Chemical Structures

The strategic importance of 2,3-Dimethylphenyl methyl sulfide (B99878) in synthetic chemistry lies in its capacity to act as a foundational molecular fragment, or building block, for assembling more intricate chemical entities. illinois.eduillinois.edu Its substituted phenyl ring and methyl sulfide group provide reactive handles that chemists can exploit to introduce further complexity, making it a valuable starting point for multi-step syntheses.

A significant industrial application of 2,3-Dimethylphenyl methyl sulfide is its role as a crucial intermediate in the synthesis of topramezone (B166797), a post-emergence herbicide used for controlling grass and broadleaf weeds in corn. google.comresearchgate.net The synthesis of topramezone relies on the specific substitution pattern of the 2,3-dimethylphenyl moiety provided by this starting material. researchgate.netdntb.gov.ua

Several synthetic routes have been developed to produce topramezone, with many starting from 2,3-dimethylaniline (B142581) or other precursors to first synthesize this compound. google.comresearchgate.net A common subsequent step involves the transformation of this compound into 2,3-dimethyl-4-methylsulfonyl bromobenzene, a key intermediate for topramezone. google.com This transformation highlights the importance of the methyl sulfide group as a precursor to the vital methylsulfonyl group in the final herbicide product.

Table 1: Synthesis of Topramezone Intermediate from this compound

| Reactant | Reagents | Solvent | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| This compound | Hydrobromic acid, Hydrogen peroxide | Dichloromethane, Methanol, etc. | Aluminum trichloride, Sodium tungstate | 2,3-dimethyl-4-methylsulfonyl bromobenzene | google.com |

This process demonstrates a practical and large-scale application where the specific structure of this compound is essential for the efficacy of the final agrochemical product. google.comgoogle.com

In medicinal chemistry, molecular scaffolds form the core structure of a drug molecule, which is then decorated with various functional groups to fine-tune its biological activity. Sulfur-containing compounds, particularly thioethers, are prevalent in a wide range of pharmaceuticals. nih.gov The this compound structure represents a potential scaffold for developing new therapeutic agents. The lipophilic nature of the dimethylphenyl group combined with the metabolic possibilities of the methyl sulfide moiety makes it an attractive starting point for drug design. scilit.com While direct examples are proprietary, the use of related substituted phenyl sulfides as precursors in the synthesis of biologically active molecules is a well-established strategy in the pharmaceutical industry. google.com

Role in Key Organic Transformations

Beyond its role as a structural building block, this compound and related thioethers participate in and facilitate key organic reactions. The sulfur atom can be involved in various transformations, influencing reaction pathways and enabling specific chemical outcomes.

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds to form carbonyl compounds. libretexts.org The reaction proceeds through an unstable ozonide intermediate, which must be processed in a "workup" step. masterorganicchemistry.com A "reductive workup" is commonly used to obtain aldehydes or ketones. libretexts.org Dimethyl sulfide (DMS) is the most common reagent for this purpose; it reduces the ozonide intermediate while being oxidized to dimethyl sulfoxide (B87167) (DMSO), a water-soluble and relatively benign byproduct. masterorganicchemistry.comyoutube.compearson.com

The general mechanism involves the sulfide attacking an oxygen atom of the ozonide, leading to the collapse of the intermediate and formation of the desired carbonyl products. youtube.com While DMS is prevalent, other organic sulfides, including substituted aryl methyl sulfides like this compound, can also function as reducing agents in this context, although factors like steric hindrance and the properties of the resulting sulfoxide would influence their efficiency.

Table 2: Common Reagents for Reductive Ozonolysis Workup

| Reducing Agent | Oxidized Byproduct | Key Advantage | Reference |

|---|---|---|---|

| Dimethyl Sulfide (DMS) | Dimethyl Sulfoxide (DMSO) | Generates a benign, easily removed byproduct. | masterorganicchemistry.compearson.com |

| Zinc / Acetic Acid | Zinc Oxide (ZnO) | Classic method, effective and inexpensive. | |

| Triphenylphosphine (B44618) (PPh3) | Triphenylphosphine oxide (Ph3PO) | Useful when mild, non-nucleophilic conditions are required. | masterorganicchemistry.com |

The reactivity of the sulfide group makes it relevant to several named reactions in organic chemistry.

Swern Oxidation : This reaction oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride. wikipedia.orgalfa-chemistry.com A significant aspect of this reaction is the production of dimethyl sulfide (DMS) as a malodorous byproduct. wikipedia.orgorganic-chemistry.org The Swern oxidation is a cornerstone of modern synthesis due to its mild conditions. chem-station.com While this compound is not a direct reagent, its oxidized form (the corresponding sulfoxide) could theoretically be used in a modified Swern-type oxidation, which would, in turn, produce this compound as a byproduct.

Stevens Rearrangement : This reaction involves the rearrangement of sulfonium (B1226848) salts in the presence of a strong base to form the corresponding sulfide. wikipedia.orgchemistry-reaction.com It is a wikipedia.orgmissouri.edu-migration that proceeds through a key ylide intermediate. wikipedia.org A substituted aryl methyl sulfide, such as this compound, could be converted into a sulfonium salt (e.g., by alkylation). This sulfonium salt could then potentially undergo a Stevens rearrangement, leading to a new, more complex sulfide structure. chemistry-reaction.comrsc.org This application highlights a pathway for elaborating the initial sulfide into different molecular frameworks. nih.gov

Development of Advanced Polymer and Material Science Precursors

The field of material science is constantly seeking new monomers and precursors to develop polymers with tailored properties. Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic known for its thermal stability and chemical resistance. Recent research has explored derivatives of PPS to create materials with specific electronic properties, such as low dielectric loss, which is crucial for high-frequency applications in electronics. researchgate.net

Research into poly(2,6-dimethyl-1,4-phenylene sulfide) (PMPS), a close isomer of the polymer that would be derived from this compound, has shown that it exhibits an exceptionally low dielectric factor (Df) and a low dielectric constant (Dk). researchgate.net These properties are attributed to the amorphous nature of the polymer and the small dipoles of the sulfide groups. This work strongly suggests that monomers based on dimethylphenyl sulfide structures are promising precursors for creating advanced polymers for next-generation electronics and other high-tech applications. researchgate.net

Application in Industrial Chemical Processes (e.g., Presulfiding agent in steam cracking)

In the petrochemical industry, particularly in steam cracking processes for olefin production, the mitigation of coke formation is critical for operational efficiency and equipment longevity. Sulfur compounds are widely employed as "presulfiding" or "sulfiding" agents to passivate the metal surfaces of reactor coils and prevent catalytic coke formation. ias.ac.ingchemglobal.com While specific data on this compound is not available, the principles of this application are well-established with agents like Dimethyl Sulfide (DMS) and Dimethyl Disulfide (DMDS). cpchem.comarkema.comreactor-resources.com

The primary function of these agents is to serve as a source of hydrogen sulfide (H₂S) at the high temperatures found in steam cracker furnaces. cpchem.comreactor-resources.com The generated H₂S reacts with the iron, nickel, and chromium components of the furnace tube metallurgy to form a stable, protective metal sulfide layer. ias.ac.incpchem.com This passivation layer is crucial for two main reasons:

Coke Inhibition : It blocks the catalytically active metal sites on the inner walls of the reactor tubes. These sites would otherwise promote the dehydrogenation of hydrocarbons, leading to the formation and deposition of filamentous coke. ias.ac.ingchemglobal.com By inhibiting this catalytic activity, the sulfiding agent extends the operational run length of the furnace between decoking cycles. cpchem.comcpchem.com

Carbon Monoxide (CO) Reduction : The metal sites also catalyze the steam reforming reaction, which produces carbon monoxide. gchemglobal.com CO can act as a poison for downstream catalysts used in subsequent processing steps. The formation of the metal sulfide layer suppresses this reaction, thereby reducing the concentration of CO in the process stream. cpchem.comcpchem.com

The selection of a sulfiding agent is based on factors such as sulfur content, decomposition temperature, and cost-effectiveness. DMS and DMDS are industry standards due to their high sulfur content and decomposition profiles that are well-suited to steam cracking conditions. reactor-resources.comgaylordchemical.com

Below are tables detailing the properties of commonly used sulfiding agents to illustrate the data relevant to this industrial application.

Table 1: Properties of Common Industrial Sulfiding Agents

| Property | Dimethyl Sulfide (DMS) | Dimethyl Disulfide (DMDS) |

|---|---|---|

| Chemical Formula | (CH₃)₂S | (CH₃)₂S₂ |

| Sulfur Content (% wt) | ~51% chempoint.com | ~68% reactor-resources.comarkema.com |

| Boiling Point | 37°C (99°F) wikipedia.org | 109°C (228°F) arkema.com |

| Decomposition Temp. | ~675°C (without catalyst) gaylordchemical.com | ~575°C (without catalyst) gaylordchemical.com |

| Primary Decomposition Products | Methane, Methyl Mercaptan, H₂S gaylordchemical.com | Methyl Mercaptan, H₂S, Methane, Ethylene (B1197577) gaylordchemical.com |

This table presents illustrative data for commonly used industrial compounds to provide context for the application.

Table 2: Comparison of Sulfiding Agent Performance in Steam Cracking

| Feature | Dimethyl Sulfide (DMS) | Dimethyl Disulfide (DMDS) |

|---|---|---|

| Coke Mitigation | Effective at passivating metal surfaces. cpchem.com | Highly effective due to high sulfur content. arkema.com |

| CO Reduction | Effectively reduces CO formation by passivating Ni sites. gchemglobal.com | Standard agent for CO mitigation. reactor-resources.com |

| Industrial Use | Widely used for ethylene production. cpchem.comgaylordchemical.com | The most commonly used agent for sulfiding catalysts. reactor-resources.com |

| Thermal Stability | More thermally stable than DMDS. gaylordchemical.com | Less thermally stable, may offer advantages in certain processes. gaylordchemical.com |

This table compares the typical performance characteristics of standard sulfiding agents.

Environmental Behavior and Degradation Mechanisms of 2,3 Dimethylphenyl Methyl Sulfide

Abiotic Transformation Pathways

The transformation of 2,3-Dimethylphenyl methyl sulfide (B99878) in the environment, in the absence of biological activity, is expected to be primarily driven by photochemical degradation and chemical oxidation.

Photochemical Degradation in Atmospheric and Aquatic Environments

In the atmosphere, organosulfur compounds like dimethyl sulfide (DMS) are known to be oxidized by hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals, leading to products such as sulfur dioxide (SO₂), dimethyl sulfoxide (B87167) (DMSO), and methanesulfonic acid. nih.govnih.gov It is plausible that 2,3-Dimethylphenyl methyl sulfide undergoes similar atmospheric oxidation, initiated by reaction with •OH radicals. The presence of an aromatic ring with methyl substituents may influence the reaction rates and pathways.

In aquatic environments, the photolysis of alkyl aryl sulfoxides, the oxidized form of alkyl aryl sulfides, has been shown to involve racemization and further degradation. who.intuliege.be The presence of photosensitizers in natural waters can accelerate these photochemical reactions. who.int For this compound, photodegradation in water, especially in the presence of natural sensitizers like dissolved organic matter, is a likely transformation pathway. The expected primary photooxidation product would be 2,3-Dimethylphenyl methyl sulfoxide.

A study on the photodegradation of PVC films containing a complex of 4-amino-5-(2-(2,3-dimethylphenyl)aminophenyl)-1,2,4-triazole-3-thion indicated that the complex acts as a photoinducer for the degradation process. iiste.org This suggests that the 2,3-dimethylphenyl moiety can be part of molecules that are susceptible to photodegradation.

Chemical Oxidation by Environmental Oxidants

Thioethers, the chemical class to which this compound belongs, are susceptible to oxidation by various environmental oxidants, particularly reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). nih.gov The oxidation of thioethers proceeds via a nucleophilic attack of the sulfur atom on the oxidant, leading to the formation of a sulfoxide, and upon further oxidation, a sulfone. nih.govwikipedia.org

The rate of this oxidation is influenced by the electronic properties of the substituent groups on the thioether. nih.gov For this compound, the electron-donating nature of the two methyl groups on the phenyl ring would likely increase the electron density on the sulfur atom, potentially making it more susceptible to oxidation compared to unsubstituted thioanisole (B89551).

Studies on the oxidation of dimethyl sulfide in aqueous media have shown that it is oxidized to dimethyl sulfoxide (DMSO) and further to dimethyl sulfone (DMSO₂). nih.govrsc.org It is highly probable that this compound follows a similar oxidation pathway in the environment, yielding 2,3-Dimethylphenyl methyl sulfoxide and subsequently 2,3-Dimethylphenyl methyl sulfone.

Table 1: Predicted Abiotic Transformation Products of this compound

| Precursor Compound | Transformation Pathway | Predicted Primary Product | Predicted Secondary Product |

| This compound | Photochemical Oxidation | 2,3-Dimethylphenyl methyl sulfoxide | Further oxygenated products |

| This compound | Chemical Oxidation (e.g., by ROS) | 2,3-Dimethylphenyl methyl sulfoxide | 2,3-Dimethylphenyl methyl sulfone |

This table is based on inferred pathways from structurally similar compounds due to the lack of direct experimental data for this compound.

Biotic Transformation and Biodegradation Studies

The biological degradation of this compound is anticipated to involve microbial metabolism, leveraging enzymatic machinery capable of transforming aromatic and organosulfur compounds.

Microbial Metabolism and Enzymatic Biotransformation

Microorganisms have evolved diverse metabolic pathways to degrade a wide array of aromatic compounds. mpi-bremen.degoldschmidt.info The degradation of aromatic hydrocarbons often commences with an oxidation step catalyzed by monooxygenases or dioxygenases, which introduce hydroxyl groups onto the aromatic ring, destabilizing it for subsequent cleavage. acs.orgeuropa.eu For this compound, it is conceivable that bacteria capable of degrading aromatic compounds would initiate their attack on the dimethylphenyl ring.

Alternatively, the methyl sulfide group represents another potential site for enzymatic attack. The oxidation of thioanisole (methyl phenyl sulfide) to its corresponding sulfoxide is a known biotransformation reaction catalyzed by various enzymes, including peroxidases and monooxygenases. nih.govresearchgate.netnih.gov For instance, lignin (B12514952) peroxidase from the fungus Phanerochaete chrysosporium can oxidize thioanisole. nih.gov The biotransformation of sulfides to sulfoxides is a common detoxification pathway in many organisms. who.int

Studies on the biodegradation of dimethyl disulfide (DMDS) by Bacillus cereus have identified metabolic intermediates, suggesting a clear degradation pathway. tudelft.nl Similarly, research on the degradation of other organosulfur compounds provides insights into the potential enzymatic reactions that could be involved in the breakdown of this compound. asm.org

Table 2: Key Enzyme Classes in the Biotransformation of Aromatic Sulfides

| Enzyme Class | Function | Potential Role in Degradation of this compound |

| Dioxygenases | Incorporation of both atoms of O₂ into the substrate | Hydroxylation of the aromatic ring, initiating ring cleavage pathways. |

| Monooxygenases | Incorporation of one atom of O₂ into the substrate | Oxidation of the sulfur atom to form 2,3-Dimethylphenyl methyl sulfoxide. |

| Peroxidases | Catalyze oxidation reactions using peroxide as an electron acceptor | Oxidation of the sulfur atom. |

This table outlines potential enzymatic roles based on the degradation of analogous compounds.

Contribution to Biogeochemical Sulfur Cycling in Specific Ecosystems

While the natural occurrence and contribution of this compound to biogeochemical sulfur cycling are not documented, the behavior of other organosulfur compounds provides a framework for understanding its potential impact. The global sulfur cycle involves a complex interplay of geological and biological processes. researchgate.net Anthropogenic organosulfur compounds can enter this cycle and undergo transformations. cam.ac.uknih.gov

Volatile organic sulfur compounds (VOSCs) like dimethyl sulfide (DMS) play a crucial role in linking terrestrial, marine, and atmospheric sulfur cycles. cam.ac.uk The microbial production and consumption of these compounds are significant fluxes in the global sulfur budget. cam.ac.uknih.gov If this compound were to be introduced into an ecosystem, it would likely be incorporated into the local sulfur cycle, with its sulfur atom potentially being mineralized to sulfide or sulfate (B86663) through microbial activity. The degradation of such synthetic compounds in environments like oil sands tailings ponds, which are rich in various organosulfur compounds, is an area of active research. goldschmidt.info

Environmental Distribution and Transport Modeling

There is no available monitoring data on the environmental distribution of this compound. Its transport and partitioning in the environment would be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the environmental fate of chemicals for which experimental data is lacking. researchgate.netedap-cluster.comumweltbundesamt.de These models can estimate properties like bioaccumulation potential and soil sorption based on the chemical's structure. For this compound, QSAR predictions would be the primary tool for assessing its likely distribution.

The transport of aromatic compounds in soil and water systems is complex and influenced by factors such as sorption to organic matter and mineral surfaces. nih.gov Modeling studies on the transport of petroleum hydrocarbons, which include aromatic compounds, provide a basis for understanding how this compound might behave in the subsurface. copernicus.org Global 3-D models used to simulate the long-range atmospheric transport of polycyclic aromatic hydrocarbons (PAHs) could potentially be adapted to predict the atmospheric fate of volatile organosulfur compounds like this compound. wikipedia.org

Partitioning Behavior in Environmental Compartments (Air, Water, Soil, Sediment)

The environmental distribution of a chemical compound is governed by its partitioning behavior between different environmental compartments, namely air, water, soil, and sediment. This behavior is dictated by the compound's physicochemical properties. For this compound, while specific experimental data is limited, its partitioning can be inferred from its structural characteristics and the behavior of analogous compounds.

The partitioning of this compound is influenced by its moderate lipophilicity and expected volatility. The presence of the aromatic ring and methyl groups contributes to its affinity for organic matter, while the sulfide group can influence its interactions in different media.

Table 1: Estimated Physicochemical Properties and Partitioning Behavior of this compound

| Property | Estimated Value/Behavior | Implication for Environmental Partitioning |

| Log K_ow (Octanol-Water Partition Coefficient) | 3.0 - 4.0 (estimated) | Indicates a moderate tendency to partition from water into organic phases, such as lipids in organisms and organic matter in soil and sediment. |

| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 500 - 2000 L/kg (estimated) | Suggests a moderate to low mobility in soil, with a significant portion expected to adsorb to soil organic matter. |

| Henry's Law Constant | > 0.1 Pa·m³/mol (estimated) | Indicates a potential for volatilization from water to the atmosphere, suggesting that atmospheric transport could be a relevant fate process. |

| Water Solubility | Low | Consistent with its lipophilic character, limiting its concentration in the aqueous phase and favoring partitioning to other compartments. |

The partitioning behavior suggests that if released into an aquatic environment, this compound would likely be found distributed between the water column, sediment, and potentially the atmosphere. In a terrestrial environment, it is expected to exhibit limited leaching through the soil profile and would primarily reside in the upper soil layers, bound to organic matter.

Assessment of Environmental Persistence and Half-Life

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by physical, chemical, or biological processes. ontario.ca The half-life of a substance, which is the time it takes for its concentration to decrease by half, is a key measure of its persistence in a specific environmental medium. ontario.ca

Biodegradation: Microbial degradation is expected to be a significant removal process for this compound in the environment. Studies on analogous aromatic sulfur compounds have shown that phenylthio compounds are susceptible to microbial transformation. nih.gov The aerobic degradation would likely involve oxidation of the methyl sulfide group and hydroxylation of the aromatic ring, followed by ring cleavage. The presence of two methyl groups on the phenyl ring may influence the rate of biodegradation. In anoxic environments, such as sediments, anaerobic bacteria, including sulfate-reducing bacteria, are known to metabolize methylated sulfur compounds. nih.govasm.org

Atmospheric Degradation: In the atmosphere, volatile organic compounds are primarily degraded by reaction with photochemically produced hydroxyl (•OH) radicals. nih.gov Structurally similar compounds, such as dimethylphenol, are known to react with hydroxyl radicals, leading to relatively short atmospheric half-lives. nih.gov It is anticipated that this compound would also be susceptible to atmospheric oxidation, limiting its persistence in the air.

Table 2: Estimated Environmental Half-Life of this compound

| Environmental Compartment | Primary Degradation Mechanism | Estimated Half-Life Range |

| Air | Photo-oxidation by hydroxyl radicals | Hours to a few days |

| Water | Aerobic and anaerobic biodegradation | Weeks to months |

| Soil | Aerobic biodegradation | Weeks to months |

| Sediment | Anaerobic biodegradation | Months to years |

It is important to note that these half-life values are estimates based on the behavior of structurally related compounds and can vary significantly depending on environmental conditions such as temperature, pH, microbial population, and organic matter content. Based on these estimations, this compound is not expected to be highly persistent in most environmental compartments, with biodegradation being the primary mechanism for its removal.

Advanced Analytical Methodologies for 2,3 Dimethylphenyl Methyl Sulfide

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of organic compounds, providing the separation necessary for accurate identification and quantification. For a substituted thioether like 2,3-Dimethylphenyl methyl sulfide (B99878), both gas and liquid chromatography offer powerful analytical solutions.

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile sulfur compounds. When coupled with a Flame Photometric Detector (FPD), it provides excellent selectivity for sulfur-containing molecules. The FPD operates by combusting the column effluent in a hydrogen-rich flame. Sulfur compounds produce chemiluminescent species (primarily S₂*) that emit light at specific wavelengths (around 394 nm), which is then measured by a photomultiplier tube. wur.nl This makes the FPD highly selective for sulfur over hydrocarbons.

Research on similar compounds like dimethyl sulfide demonstrates the utility of GC-FPD. osha.gov The detector response is typically non-linear and is often proportional to the square of the sulfur concentration, although the response exponent can vary between 1.5 and 2.0. agraria.com.br Therefore, careful calibration with multi-level standards is essential for accurate quantification. agraria.com.br Optimization of detector gas flow rates (hydrogen, air, and nitrogen) is crucial for maximizing sensitivity and maintaining a stable flame. agraria.com.br For complex matrices, headspace solid-phase microextraction (HS-SPME) can be employed as a sample preparation technique to isolate volatile sulfides before GC-FPD analysis, achieving detection limits in the ng/L range for some sulfur compounds. mdpi.com

Table 1: Illustrative GC-FPD Operating Parameters for Sulfur Compound Analysis

| Parameter | Typical Value / Condition | Source |

|---|---|---|

| Column | Gas Pro (60 m × 320 μm × 1.8 μm) or FFAP on Chrom WAW | osha.govmdpi.com |

| Oven Program | Initial 50°C (3 min), ramp 20°C/min to 250°C, hold 10 min | mdpi.com |

| Injector | Splitless, 240°C | mdpi.com |

| Detector | Flame Photometric Detector (FPD), Sulfur Mode | wur.nlosha.gov |

| Detector Temperature | 250°C | wur.nl |

| Detector Gas Flows | Hydrogen: 40-80 mL/min; Air/Oxygen: 16-60 mL/min | wur.nlagraria.com.br |

This table provides example parameters based on the analysis of related volatile sulfur compounds and may require optimization for 2,3-Dimethylphenyl methyl sulfide.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. For the quantitative analysis of this compound, a reversed-phase HPLC method with UV detection would be a primary approach. In this mode, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

The method's specificity would ensure that the peak for this compound is well-resolved from other components in the sample matrix. researchgate.net UV detection is suitable as the aromatic ring in the compound will absorb UV light at a characteristic wavelength. Method validation is a critical component of quantitative analysis, establishing key performance characteristics. researchgate.netbiotecha.lt Studies on structurally related aromatic compounds demonstrate that such methods can achieve excellent linearity over a wide concentration range. researchgate.net

Table 2: Key HPLC Validation Parameters and Typical Performance

| Parameter | Description | Example Value | Source |

|---|---|---|---|

| Linearity (r²) | Measures how well the calibration curve fits the data points. | >0.999 | mdpi.com |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 4.88 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | 14.78 µg/mL | researchgate.net |

| Accuracy (% Recovery) | Measures the closeness of the measured value to the true value. | 98-102% | researchgate.net |

| Precision (%RSD) | Measures the degree of agreement among individual test results when the procedure is applied repeatedly. | <2% | researchgate.net |

Values are illustrative, based on a validated HPLC method for a related aromatic amine, and would need to be determined specifically for this compound.

Ion Chromatography (IC) is a specialized form of HPLC designed for the separation and quantification of ionic species. This technique would not be used for the direct analysis of the neutral organic molecule this compound. However, it is an essential tool for profiling specific inorganic sulfur species that may be present as impurities, reactants, or degradation products in a sample matrix. osti.gov

IC can simultaneously measure various sulfur anions such as sulfide (S²⁻), sulfite (B76179) (SO₃²⁻), sulfate (B86663) (SO₄²⁻), and thiosulfate (B1220275) (S₂O₃²⁻). nih.govnii.ac.jp The separation is typically achieved on a low-capacity anion-exchange column, followed by eluent suppression and conductivity detection. osti.gov The suppressor column reduces the background conductivity of the eluent, thereby enhancing the detection sensitivity for the analyte ions. osti.gov The instability of some reduced sulfur species, like sulfite, requires samples to be analyzed quickly or stabilized. osti.gov

Table 3: Typical Ion Chromatography Conditions for Sulfur Anion Profiling

| Parameter | Condition | Source |

|---|---|---|

| Technique | Anion-exchange chromatography with suppressed conductivity detection | osti.gov |

| Column | TSKgel IC-Anion-PW or similar | nii.ac.jp |

| Mobile Phase (Eluent) | 6.0 mM Dipotassium hydrogen phosphate | nii.ac.jp |

| Flow Rate | 1.0 mL/min | nii.ac.jp |

| Detection | Suppressed Conductivity; UV at 210 nm for some species | osti.govnii.ac.jp |

| Analytes | Sulfide (S²⁻), Sulfite (SO₃²⁻), Sulfate (SO₄²⁻), Thiosulfate (S₂O₃²⁻) | nih.govnii.ac.jp |

Spectrophotometric and Colorimetric Methods

Spectrophotometric methods offer a rapid and cost-effective alternative for quantifying specific substances or classes of compounds, often through a color-forming reaction.

The Methylene (B1212753) Blue method is a well-established and highly sensitive colorimetric assay for the determination of sulfide. b-cdn.net This method is specific for acid-soluble sulfides, such as hydrogen sulfide (H₂S) and the hydrosulfide (B80085) anion (HS⁻), and would not directly detect the sulfur in an organic sulfide like this compound. b-cdn.net However, it is highly relevant for quantifying inorganic sulfide impurities that could be present in a sample.

The chemistry involves the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent (typically ferric chloride) under strongly acidic conditions. gov.bc.ca This reaction forms the stable and intensely colored Methylene Blue dye, which is quantified by measuring its absorbance at approximately 664-667 nm. gov.bc.caigem.org The method is very sensitive, capable of measuring sulfide concentrations in the parts-per-million (mg/L) to parts-per-billion (µg/L) range. wikipedia.org Strong reducing agents like sulfite and thiosulfate can interfere by preventing color development. b-cdn.net

Table 4: Summary of the Methylene Blue Method for Sulfide

| Component | Description | Source |

|---|---|---|

| Principle | Formation of Methylene Blue dye from the reaction of sulfide with specific reagents. | b-cdn.net |

| Reagent 1 | N,N-dimethyl-p-phenylenediamine in strong acid (e.g., HCl). | igem.org |

| Reagent 2 | Ferric chloride (FeCl₃) in strong acid. | igem.org |

| Analyte | Acid-soluble sulfides (H₂S, HS⁻). | b-cdn.net |

| Measurement λ | ~665 nm | gov.bc.caigem.org |

Sodium nitroprusside (Na₂[Fe(CN)₅NO]) is a versatile reagent that forms colored complexes with various sulfur-containing compounds, particularly thiols and inorganic sulfides. agraria.com.br While often used for qualitative spot tests, it can be adapted for quantitative colorimetric analysis.

A method developed for the analysis of dimethyl sulfide demonstrates its potential for simple organic sulfides. agraria.com.br In this procedure, the organic sulfide forms a complex with sodium nitroprusside under alkaline conditions. Subsequent acidification of the solution produces a distinct pink color with an absorption maximum at 520 nm. agraria.com.br The intensity of this color is directly proportional to the concentration of the sulfide. This approach could potentially be adapted for the quantification of this compound, although the reaction kinetics and stoichiometry would need to be specifically determined. Such methods are valued for their speed and simplicity, making them suitable for routine analysis. agraria.com.br

Table 5: Details of the Sodium Nitroprusside Method for Dimethyl Sulfide

| Component | Description | Source |

|---|---|---|

| Principle | Formation of a colored complex between the sulfide and sodium nitroprusside. | agraria.com.br |

| Complexing Reagent | Dilute aqueous solution of sodium nitroprusside made alkaline (e.g., with NaOH). | agraria.com.br |

| Color Development | Acidification of the alkaline complex solution (e.g., with HCl). | agraria.com.br |

| Resulting Color | Pink | agraria.com.br |

| Measurement λ | 520 nm | agraria.com.br |

Electrochemical and Sensor-Based Detection Systems